molecular formula C19H12Cl2N2O5 B4298129 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methyl-3-nitrobenzoate

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methyl-3-nitrobenzoate

Cat. No.: B4298129
M. Wt: 419.2 g/mol
InChI Key: MQWBCHXHXHTUMU-UHFFFAOYSA-N
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Description

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methyl-3-nitrobenzoate is a complex organic compound that belongs to the class of aromatic esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methyl-3-nitrobenzoate typically involves a multi-step process:

    Formation of the dichloropyridinyl intermediate: This step involves the chlorination of pyridine to introduce chlorine atoms at the 3 and 5 positions.

    Coupling with phenol: The dichloropyridinyl intermediate is then reacted with phenol under basic conditions to form the 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl intermediate.

    Esterification: The final step involves the esterification of the intermediate with 4-methyl-3-nitrobenzoic acid in the presence of a suitable catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methyl-3-aminobenzoate.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methyl-3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichloropyridinyl moiety may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methylbenzoate: Lacks the nitro group, which may result in different chemical and biological properties.

    4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-nitrobenzoate: Similar structure but without the methyl group, affecting its reactivity and applications.

Properties

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O5/c1-11-2-3-12(8-17(11)23(25)26)19(24)28-15-6-4-14(5-7-15)27-18-16(21)9-13(20)10-22-18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWBCHXHXHTUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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